molecular formula C11H12N4O4S2 B2573444 methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034431-64-4

methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2573444
CAS No.: 2034431-64-4
M. Wt: 328.36
InChI Key: RRIJEAIJEUKYOF-UHFFFAOYSA-N
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Description

Methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a carboxylate ester and a sulfonamide-linked azetidine-triazole moiety. This structure combines pharmacophoric elements known for diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties. The sulfonyl group enhances solubility and binding affinity, while the triazole ring contributes to π-π stacking interactions in biological targets. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation , followed by sulfonylation and esterification steps.

Properties

IUPAC Name

methyl 3-[3-(triazol-1-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S2/c1-19-11(16)10-9(2-5-20-10)21(17,18)14-6-8(7-14)15-4-3-12-13-15/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIJEAIJEUKYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups including a triazole ring , an azetidine ring , and a thiophene carboxylate moiety. This structural diversity contributes to its biological activity.

ComponentDescription
Triazole RingKnown for strong hydrogen bonding and dipole interactions.
Azetidine RingContributes to the compound's ability to interact with various biomolecules.
Thiophene CarboxylateEnhances lipophilicity and potential for cellular membrane penetration.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives with similar structures have shown antiproliferative effects against various cancer cell lines:

  • MCF-7 (Breast cancer) : IC50 values as low as 1.1 μM.
  • HCT-116 (Colon cancer) : IC50 values around 2.6 μM.
  • HepG2 (Liver cancer) : IC50 values near 1.4 μM .

The mechanism involves the inhibition of thymidylate synthase, crucial for DNA synthesis, thereby inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been effective against strains such as Escherichia coli and Staphylococcus aureus with varying degrees of inhibition .

The biological activity of this compound can be attributed to its ability to form stable interactions with target proteins through:

  • Hydrogen Bonding : The triazole ring facilitates strong interactions with enzymes.
  • Enzyme Inhibition : Specific binding leads to the inhibition of critical pathways involved in cell proliferation and survival.

Case Study 1: Anticancer Evaluation

In a study evaluating various triazole derivatives, this compound was synthesized and tested for its anticancer efficacy. The results indicated significant cytotoxicity in MCF-7 cells with an IC50 comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial potential of triazole derivatives showed that the compound exhibited notable inhibition against S. aureus, suggesting its utility as a lead compound for developing new antibiotics .

Discussion

The biological activities of this compound highlight its potential as a pharmacological agent. Its dual action against cancer and bacterial infections positions it as a promising candidate in drug development.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in the fusion of azetidine, triazole, and thiophene motifs. Key analogues include:

Compound Name Core Structure Differences Key Functional Groups Reference
Methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate (Target) Azetidine-sulfonyl bridge; triazole at position 3 Thiophene-2-carboxylate, sulfonamide, triazole -
2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazole Thiadiazole core; phenyl-triazole substituent Thiadiazole, triazole, hydrazone
Methyl [(3-formylthiophen-2-yl)thio]acetate Thiophene-thioacetate; formyl substitution Thioacetate, formyl group
Triflusulfuron methyl ester Triazine-sulfonylurea backbone Triazine, sulfonylurea, benzoate

Key Observations :

  • The target compound’s azetidine-sulfonyl bridge distinguishes it from thiadiazole-based analogues (e.g., compound 9b in ), which exhibit antitumor activity (IC50 = 2.94 µM against HepG2).
  • Methyl [(3-formylthiophen-2-yl)thio]acetate () shares the thiophene-carboxylate core but replaces the triazole-azetidine group with a thioacetate, altering electronic properties and reactivity.

Key Insights :

  • The thiazole derivative 12a () shows superior dual activity, suggesting that thiazole rings may enhance membrane permeability compared to thiadiazoles.
  • The absence of activity data for the target compound underscores the need for empirical testing, particularly given its structural novelty.
Physicochemical and Pharmacokinetic Properties
  • LogP: The triazole and sulfonamide groups likely reduce lipophilicity compared to simpler thiophene esters (e.g., methyl thieno[2,3-b]thiophene-2-carboxylate in ), improving aqueous solubility.

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